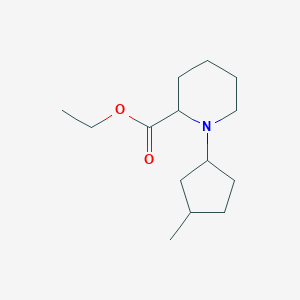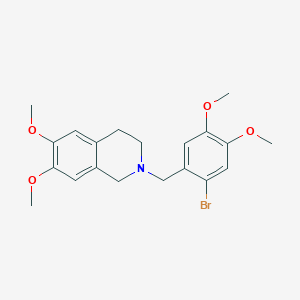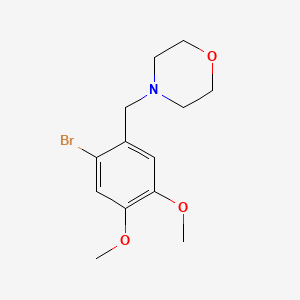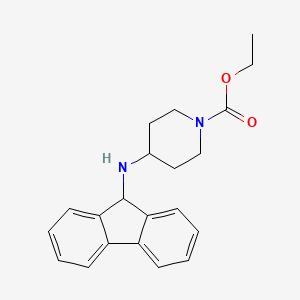
ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate
描述
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was developed by Sanofi-Aventis and was marketed as a weight loss drug until it was withdrawn from the market due to its adverse effects on mental health. Despite its withdrawal, SR-141716A has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and oncology.
作用机制
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the brain and peripheral tissues. CB1 receptors are involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. By blocking the activation of CB1 receptors, ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate modulates the endocannabinoid system and alters the release of neurotransmitters, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate are diverse and depend on the specific system being targeted. In the brain, it has been shown to reduce food intake, increase energy expenditure, and improve insulin sensitivity. In the periphery, it has been shown to reduce inflammation, inhibit angiogenesis, and promote apoptosis in cancer cells. However, these effects are often dose-dependent and can vary depending on the individual's genetic makeup and environmental factors.
实验室实验的优点和局限性
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate has several advantages and limitations for lab experiments. Its high potency and selectivity for CB1 receptors make it a valuable tool for studying the endocannabinoid system. However, its adverse effects on mental health and potential for abuse make it a challenging compound to work with. Additionally, its lipophilic nature and poor solubility in water can complicate its administration and analysis in vivo.
未来方向
Include investigating its effects on other physiological systems, such as the immune system and the cardiovascular system, and developing more selective and safer CB1 receptor antagonists. Additionally, its potential as a tool for studying the endocannabinoid system in various disease states, such as addiction and neurodegenerative disorders, remains an area of interest.
科学研究应用
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and oncology. In neuroscience, it has been shown to modulate the endocannabinoid system, which plays a crucial role in the regulation of mood, cognition, and pain. In endocrinology, it has been investigated for its potential to treat obesity, type 2 diabetes, and metabolic disorders. In oncology, it has been explored for its potential to inhibit the growth and metastasis of cancer cells.
属性
IUPAC Name |
ethyl 1-(3-methylcyclopentyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-3-17-14(16)13-6-4-5-9-15(13)12-8-7-11(2)10-12/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDWDXEVCKHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2CCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methylcyclopentyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3850646.png)
![[1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850650.png)
![2-[4-(3,7-dimethyl-6-octen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3850653.png)


![methyl 4-{[(3,4,5-trimethoxyphenyl)amino]methyl}benzoate](/img/structure/B3850662.png)
![1-benzyl-N-[1-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850669.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B3850700.png)
![2-[benzyl(4-ethylcyclohexyl)amino]ethanol](/img/structure/B3850707.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B3850720.png)
![1-(4-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B3850727.png)
![6-chloro-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3850734.png)
![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B3850747.png)